

Validating the Structure of 3-Nitro-2-phenylpyridine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitro-2-phenylpyridine

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for **3-Nitro-2-phenylpyridine** against its structural analogues, 2-phenylpyridine and 3-phenylpyridine, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections detail the expected and observed spectral data, alongside the experimental protocols for these analytical techniques.

Spectroscopic Data Comparison

The structural elucidation of **3-Nitro-2-phenylpyridine** is achieved through the combined interpretation of ^1H NMR, ^{13}C NMR, and Mass Spectrometry data. A comparison with the non-nitrated analogues, 2-phenylpyridine and 3-phenylpyridine, highlights the influence of the nitro group on the spectral properties.

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR Data (CDCl ₃ , δ ppm)	¹³ C NMR Data (CDCl ₃ , δ ppm)	Mass Spectrum (EI-MS), m/z
3-Nitro-2-phenylpyridine	C ₁₁ H ₈ N ₂ O ₂	200.19	Aromatic protons typically appear in the range of δ 7.5–8.5 ppm. [1]	Shows characteristic signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. [1]	Data not available in searched resources.
2-Phenylpyridine	C ₁₁ H ₉ N	155.20	8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H)	157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6	155 (M+), 154, 128, 156, 52
3-Phenylpyridine	C ₁₁ H ₉ N	155.20	8.836, 8.565, 7.817, 7.537, 7.439, 7.372, 7.306	Data not available in searched resources.	155 (M+), 154, 128, 156, 52

Note: While specific experimental spectra for **3-Nitro-2-phenylpyridine** were not found in the searched resources, the expected ranges are provided based on established chemical principles. The electron-withdrawing nature of the nitro group is anticipated to cause a

downfield shift (deshielding) of the adjacent protons and carbons in the NMR spectra compared to the unsubstituted phenylpyridines.

Experimental Protocols

Standard protocols for acquiring NMR and MS data for small organic molecules are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the solid sample for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- The solution should be clear and free of any particulate matter.

Data Acquisition:

- The NMR spectrometer is typically a 300 or 400 MHz instrument.
- For ^1H NMR, the spectral width is set to cover the aromatic and aliphatic regions (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a wider spectral width is used (typically 0-200 ppm), and a larger number of scans are required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is employed to simplify the spectrum.
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

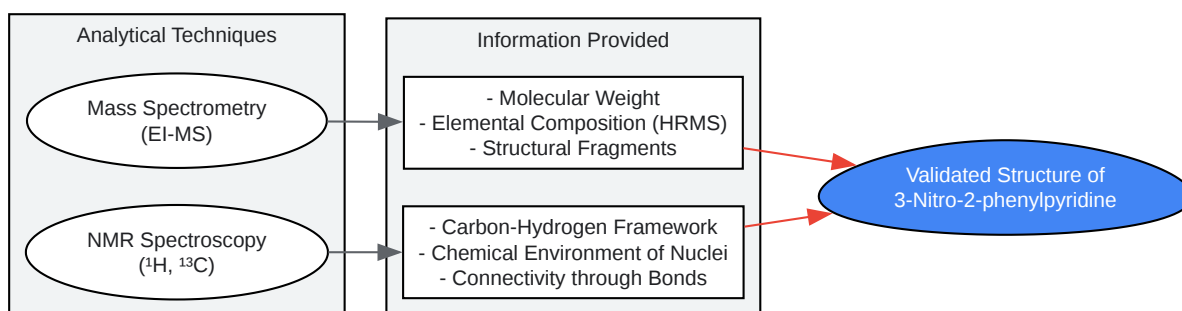
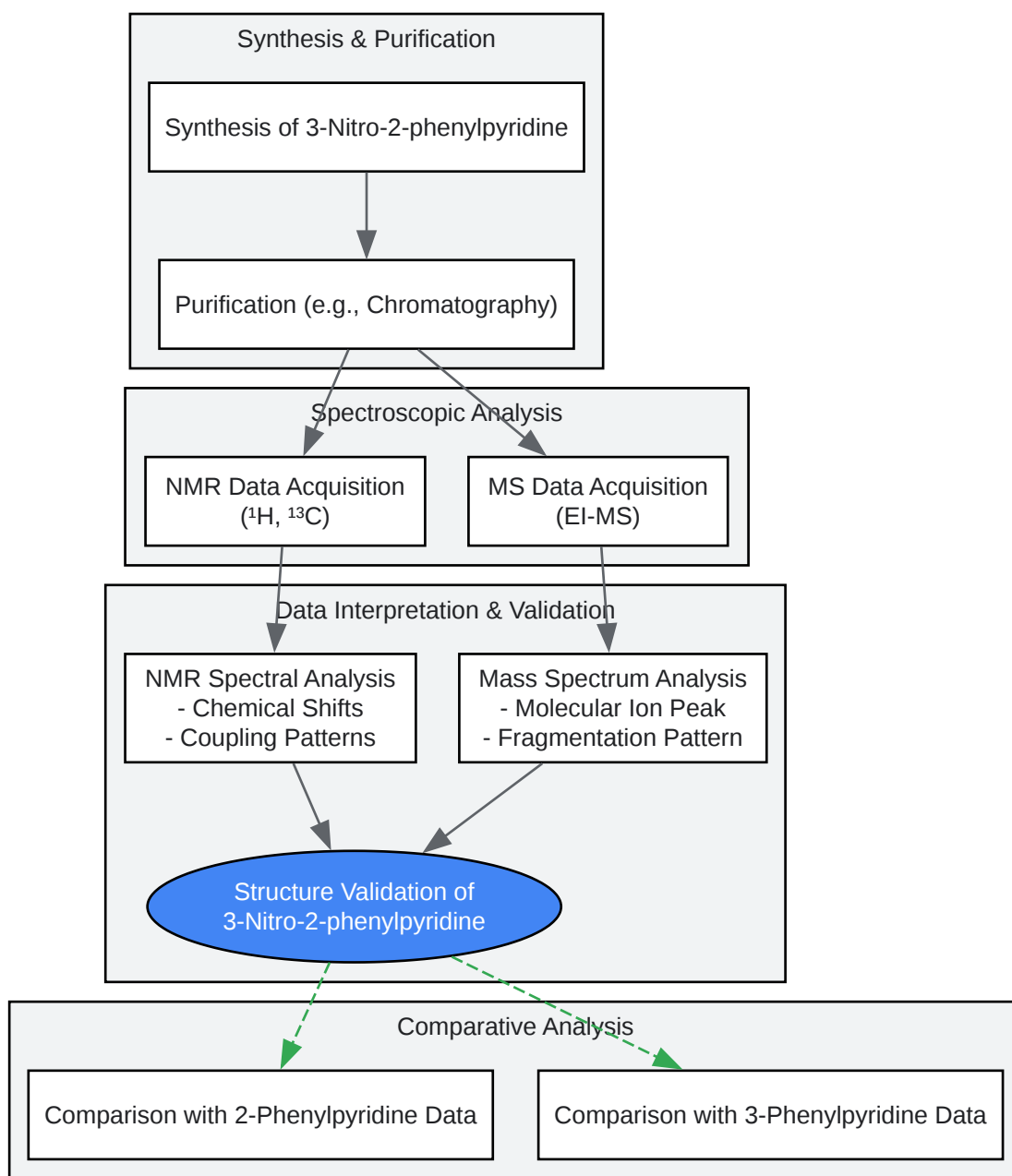
- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized by heating in a high vacuum.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M^+).

Mass Analysis and Detection:

- The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of **3-Nitro-2-phenylpyridine** using the described spectroscopic techniques.



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References

- 1. 3-Nitro-2-phenylpyridine | 134896-35-8 | Benchchem [benchchem.com]
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